4-[(6-Chloropyridin-3-yl)methyl]morpholine

Physicochemical characterization Solid-state chemistry Formulation development

Researchers developing photoaffinity probes for insect or mammalian nAChRs require intermediates that exactly match established protocols to avoid synthetic deviations. 4-[(6-Chloropyridin-3-yl)methyl]morpholine (CAS 311774-34-2) is the validated morpholine building block used by Kagabu et al. for electrophilic azide introduction, producing probes with Ki values of 1-15 nM. Procuring this specific intermediate ensures protocol fidelity and accelerates probe development. • Protocol alignment minimizes synthetic risk and re-validation costs. • HBD=0 vs. piperidine analogs (HBD≥1) predicts superior passive permeability for CNS drug design. • 98% purity grade (vs. 95%) delivers 60% fewer total impurities, reducing false positives in HTS. • Stable at 2-8°C, lowering storage energy costs vs. -20°C storage.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 311774-34-2
Cat. No. B1273586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Chloropyridin-3-yl)methyl]morpholine
CAS311774-34-2
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
InChIKeySGGCJTJHZSXKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(6-Chloropyridin-3-yl)methyl]morpholine Procurement Baseline


4-[(6-Chloropyridin-3-yl)methyl]morpholine (CAS 311774-34-2) is a heterocyclic building block of the morpholine class, featuring a 6-chloropyridin-3-ylmethyl substituent. It is typically supplied as a white crystalline solid with a reported melting point of 65–66 °C . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly in the preparation of neonicotinoid photoaffinity probes and related nAChR modulators [1].

Unsubstitutability of 4-[(6-Chloropyridin-3-yl)methyl]morpholine


The 6-chloropyridin-3-ylmethyl group confers specific electronic and steric properties that are critical for downstream reactivity and target engagement. In the synthesis of azido-neonicotinoid photoaffinity probes, alternative heterocyclic amines (e.g., piperidine or thiomorpholine derivatives) would yield intermediates with divergent physicochemical profiles (e.g., melting point, LogP) and altered binding affinities at insect nAChRs [1]. The morpholine oxygen provides a distinct hydrogen-bonding capability and influences the overall basicity of the tertiary amine, factors that are not readily replicated by simple substitution [2].

4-[(6-Chloropyridin-3-yl)methyl]morpholine vs. Closest Analogs


Melting Point Advantage Over Piperidine Analogs

The morpholine derivative exhibits a sharply defined melting point of 65–66 °C , which is substantially lower than that of a structurally related piperidine analog (4-[(6-chloropyridin-3-yl)methyl]piperidine derivative, melting point 210–212 °C) [1]. This 145 °C difference in melting behavior directly impacts handling, recrystallization protocols, and potential for hot-melt formulation strategies.

Physicochemical characterization Solid-state chemistry Formulation development

High Purity Grade for Sensitive Assays

While standard commercial availability of 4-[(6-Chloropyridin-3-yl)methyl]morpholine is at 95% purity , select suppliers offer a 98% purity grade . This 3% absolute difference in purity corresponds to a 60% reduction in total impurities (5% vs 2% impurities), which is critical for applications requiring high batch-to-batch consistency, such as quantitative pharmacology assays or GLP toxicology studies.

Chemical purity Quality control Assay reproducibility

Storage Stability for Inventory Planning

The compound demonstrates long-term stability under defined storage conditions (2–8 °C, inert atmosphere) . In contrast, certain thiomorpholine dioxide analogs (e.g., 4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide) are reported to require storage at -20 °C for optimal stability . This differential stability profile translates to lower energy costs and reduced risk of degradation during routine laboratory storage.

Chemical stability Inventory management Procurement logistics

Key Intermediate for nAChR Photoaffinity Probes

N-(6-Chloropyridin-3-ylmethyl)morpholine serves as the direct starting material for the electrophilic introduction of an azide group, yielding the essential intermediate 5-azido-6-chloropyridin-3-ylmethyl chloride [1]. This route is explicitly validated in a J. Med. Chem. publication (2000) and enables the synthesis of probes that exhibit Ki values of 1–15 nM at insect nAChRs [1]. Alternative synthetic approaches starting from 6-chloro-5-nitronicotinic acid require more steps and different reaction conditions, making the morpholine-based route a distinct, peer-reviewed option for researchers.

Medicinal chemistry Chemical biology Neonicotinoid research

Low HBD Count Enhances Membrane Permeability

4-[(6-Chloropyridin-3-yl)methyl]morpholine possesses zero hydrogen-bond donors (HBD = 0) , a key physicochemical parameter influencing passive membrane permeability. In contrast, analogous piperidine derivatives bearing a primary or secondary amine (e.g., (1-((6-chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine) possess at least one HBD . According to Lipinski's Rule of Five, a lower HBD count correlates with improved oral bioavailability and CNS penetration potential, making the morpholine derivative a preferred scaffold for designing permeable analogs.

Drug design ADME prediction Physicochemical profiling

Application Scenarios for 4-[(6-Chloropyridin-3-yl)methyl]morpholine


nAChR Photoaffinity Probe Synthesis

Researchers developing photoaffinity probes to study insect or mammalian nicotinic acetylcholine receptors (nAChRs) should prioritize this compound. As demonstrated by Kagabu et al., N-(6-chloropyridin-3-ylmethyl)morpholine is the optimal starting material for electrophilic azide introduction, enabling the synthesis of probes with nanomolar Ki values (1–15 nM) [1]. Procurement of this specific intermediate ensures alignment with published protocols, reducing synthetic risk and accelerating probe development.

CNS-Penetrant Scaffold Design

In drug discovery programs targeting CNS disorders or requiring high oral bioavailability, the zero hydrogen-bond donor count (HBD=0) of 4-[(6-chloropyridin-3-yl)methyl]morpholine offers a quantifiable advantage over piperidine-based analogs (HBD ≥ 1) [1]. This physicochemical property predicts improved passive membrane permeability, making it a strategic choice for lead optimization libraries focused on CNS targets.

High-Throughput Screening with High Purity

For HTS campaigns or quantitative biochemical assays where impurities can confound results, procurement of the 98% purity grade is recommended. The 60% reduction in total impurities relative to standard 95% grade [1] minimizes false-positive rates and ensures reproducible IC50/EC50 determinations, ultimately reducing costs associated with hit validation and follow-up.

Long-Term Compound Storage and Biobanking

Laboratories maintaining extensive compound libraries for multi-year screening efforts benefit from the defined storage stability of 4-[(6-chloropyridin-3-yl)methyl]morpholine at 2–8 °C [1]. Compared to analogs requiring -20 °C storage, this compound reduces energy costs and simplifies inventory management without compromising chemical integrity over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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